![molecular formula C26H30N2O5S B4177274 N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4177274.png)
N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
Übersicht
Beschreibung
N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied in scientific research. It was initially developed as an anti-cancer drug and has shown promising results in preclinical and clinical trials. BAY 43-9006 has a unique chemical structure that makes it a potent inhibitor of several signaling pathways involved in cancer cell growth and survival.
Wirkmechanismus
N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 exerts its anti-cancer effects by inhibiting several signaling pathways involved in cancer cell growth and survival. The RAF/MEK/ERK pathway is a key signaling pathway that is activated in many types of cancer, and N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 inhibits this pathway by binding to the RAF kinase and preventing its activation. The VEGF and PDGF pathways are also important in cancer angiogenesis, and N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 inhibits these pathways by binding to the VEGF receptor and PDGF receptor, respectively.
Biochemical and physiological effects:
N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 also inhibits angiogenesis by reducing the expression of VEGF and PDGF in cancer cells. Additionally, N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in scientific research, and there is a large body of literature available on its anti-cancer properties. However, N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 also has some limitations for lab experiments. It is a potent inhibitor of several signaling pathways, which can make it difficult to determine the specific effects of N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 on cancer cells. Additionally, N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the scientific research on N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006. One direction is to further elucidate the specific mechanisms of action of N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 in cancer cells. This could involve studying the effects of N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 on specific signaling pathways and downstream targets. Another direction is to investigate the potential of N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 as a combination therapy with other anti-cancer drugs. Finally, there is a need for further preclinical and clinical studies to determine the efficacy and safety of N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 in different types of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 has been extensively studied in scientific research for its anti-cancer properties. It has been shown to inhibit several signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. N-(4-butylphenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-6-7-19-8-12-21(13-9-19)27-26(29)20-10-14-22(15-11-20)28(2)34(30,31)23-16-17-24(32-3)25(18-23)33-4/h8-18H,5-7H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVZQIDDCSXMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-{[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.